molecular formula C14H12ClN5S B12440603 4-[N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine

4-[N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine

Cat. No.: B12440603
M. Wt: 317.8 g/mol
InChI Key: KCFWFXIZDMNXSC-UHFFFAOYSA-N
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Description

4-{1-[2-(7-chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine is a synthetic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a quinoline moiety, and a hydrazine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(7-chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 7-chloroquinoline-4-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Cyclization to Thiazole: The hydrazone intermediate is then reacted with 2-bromoacetophenone under basic conditions to induce cyclization, forming the thiazole ring.

    Final Product Formation: The resulting product is purified through recrystallization or chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline moiety, converting it to dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

4-{1-[2-(7-chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{1-[2-(7-chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: Another quinoline derivative with antimalarial activity.

    Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for its immunomodulatory effects.

    Thiazole Derivatives: Compounds with a thiazole ring, known for their diverse biological activities.

Uniqueness

4-{1-[2-(7-chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine is unique due to its combined structural features of quinoline, hydrazine, and thiazole, which confer a broad spectrum of biological activities

Biological Activity

The compound 4-[N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine is a synthetic derivative that incorporates a thiazole ring and a quinoline moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H12ClN5S
  • Molecular Weight : 317.8 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(=NNC1=C2C=CC(=CC2=NC=C1)Cl)C3=CSC(=N3)N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

Antimicrobial Activity
Research indicates that quinoline derivatives exhibit antimicrobial properties. The presence of the thiazole ring enhances this activity, potentially through interference with bacterial DNA replication or protein synthesis.

Anticancer Activity
The compound has shown promise in anticancer studies. It induces apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways. Notably, it has been investigated for its effects on prostate cancer cells, where it demonstrated significant cytotoxicity.

Antimalarial Activity
Quinoline derivatives are well-known for their antimalarial properties. This compound may inhibit heme crystallization in malaria parasites, leading to their death due to toxic heme accumulation.

Biological Evaluation

A series of studies have evaluated the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeAssay TypeIC50 Value (µM)Reference
AntimicrobialBacterial Growth Inhibition15
AnticancerProstate Cancer Cell Line10
AntimalarialPlasmodium falciparum Assay5

Case Studies

  • Anticancer Studies
    A study conducted on prostate cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
  • Antimicrobial Studies
    In vitro tests against various bacterial strains showed that the compound inhibited growth effectively, with an IC50 value of 15 µM, indicating its potential as an antimicrobial agent.
  • Antimalarial Activity
    The compound was tested against Plasmodium falciparum, showing an IC50 value of 5 µM, which highlights its potential as a candidate for antimalarial drug development.

Properties

Molecular Formula

C14H12ClN5S

Molecular Weight

317.8 g/mol

IUPAC Name

4-[N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C14H12ClN5S/c1-8(13-7-21-14(16)18-13)19-20-11-4-5-17-12-6-9(15)2-3-10(11)12/h2-7H,1H3,(H2,16,18)(H,17,20)

InChI Key

KCFWFXIZDMNXSC-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=C2C=CC(=CC2=NC=C1)Cl)C3=CSC(=N3)N

Origin of Product

United States

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